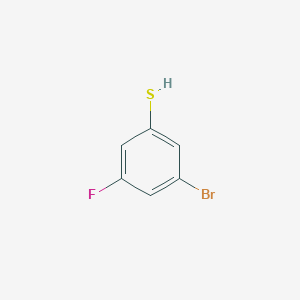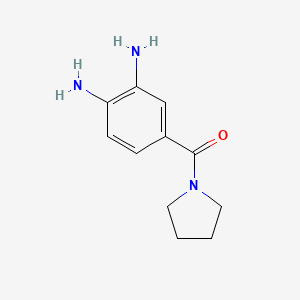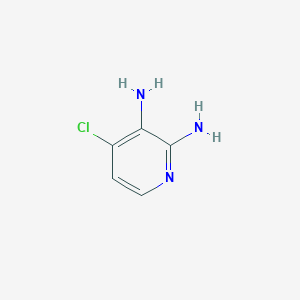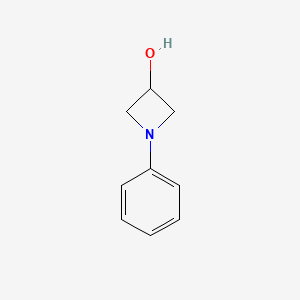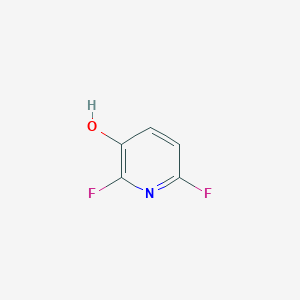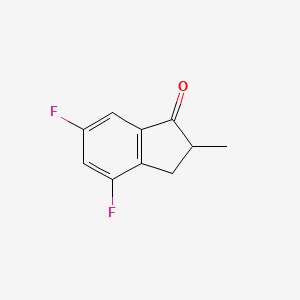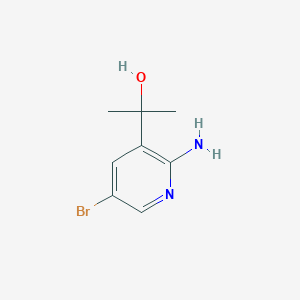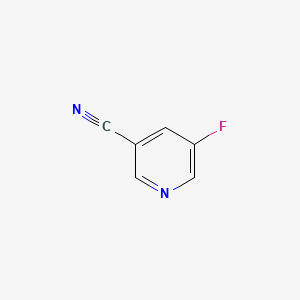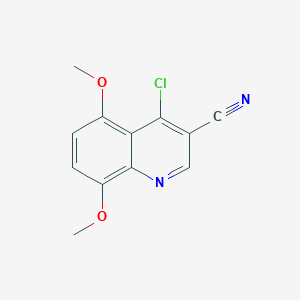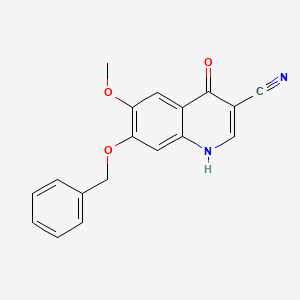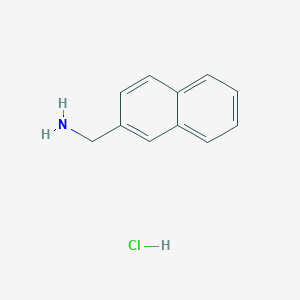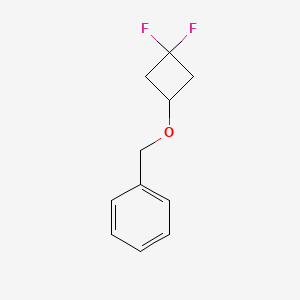
((3,3-Difluorocyclobutoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3,3-Difluorocyclobutoxy)methyl)benzene is a useful research compound. Its molecular formula is C11H12F2O and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylation of Benzene
- Benzene Methylation with Zeolites : The methylation of benzene by methanol has been studied using acidic zeolites H-ZSM-5 and H-beta. These zeolites affect the rate of methylation, with H-ZSM-5 showing a considerably faster rate. This is attributed to the optimal confinement of reacting species in the medium pore material and the co-adsorption of methanol and benzene being energetically favored in H-ZSM-5 (J. V. D. Mynsbrugge et al., 2012).
Trifluoromethylation
- Electrophilic Trifluoromethylation : A study on the trifluoromethylation of aromatic compounds using hypervalent iodine reagents has been conducted. This process is facilitated by a catalyst and yields various aromatic and heteroaromatic compounds (E. Mejía & A. Togni, 2012).
Hydroxylation of Benzene
- Hydroxylation of Benzene with Nonheme FeIII-OOH : The addition of Sc3+ or HClO4 to a nonheme FeIII-OOH intermediate has been shown to activate the hydroxylation of benzene and cyclohexane. This process involves the formation of a highly electrophilic FeV═O oxidant (Subhasree Kal et al., 2018).
Fluorescence Applications
- Benzene-Based Fluorophores : Research on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has unveiled a novel architecture for green fluorophores. This compound exhibits high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent (Teruo Beppu et al., 2015).
Electropolymerization
- Electropolymerization of Benzene : A study on the electropolymerization of benzene in a room temperature ionic liquid has been conducted. This method leads to the formation of a black deposit with spherulitic morphology, indicating the presence of poly(para)phenylene (S. Z. E. Abedin et al., 2004).
Kinetic Modeling and Combustion
- Methylcyclohexane Pyrolysis and Combustion : Research on methylcyclohexane, a representative cycloalkane component in fuel surrogates, shows its importance in understanding combustion chemistry for larger cycloalkanes and practical fuels. This study involves kinetic modeling and the investigation of intermediates formed during pyrolysis and combustion (Zhandong Wang et al., 2014).
Eigenschaften
IUPAC Name |
(3,3-difluorocyclobutyl)oxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVCMFMKPHCPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
